REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].CS([C:8]1[N:13]=[C:12]([CH2:14][CH2:15][CH3:16])[CH:11]=[C:10]([Sn:17]([CH3:20])([CH3:19])[CH3:18])[N:9]=1)(=O)=O>CS(C)=O>[CH2:14]([C:12]1[CH:11]=[C:10]([Sn:17]([CH3:20])([CH3:19])[CH3:18])[N:9]=[C:8]([C:1]#[N:2])[N:13]=1)[CH2:15][CH3:16] |f:0.1|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
2-methanesulfonyl-4-propyl-6-trimethylstannanyl-pyrimidine
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=NC(=CC(=N1)CCC)[Sn](C)(C)C
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel (eluent: Cyclohexane/Ethyl acetate 9/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=NC(=NC(=C1)[Sn](C)(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |